REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.C([Li])CCC.CN(OC)[C:17](=[O:20])[CH2:18][CH3:19]>O1CCCC1>[C:17]([C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1)(=[O:20])[CH2:18][CH3:19]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(CC)=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 12 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinse)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
to stir 5 min at -78° C.
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
it was warmed to ambient temperature
|
Type
|
ADDITION
|
Details
|
A few drops of water were added
|
Type
|
CUSTOM
|
Details
|
then the solvent was removed at reduced pressure
|
Type
|
WASH
|
Details
|
washed with aqueous ammonium chloride and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (1×2.5 inches packed in hexane) with elution proceeding
|
Type
|
CUSTOM
|
Details
|
of preparation 7
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |